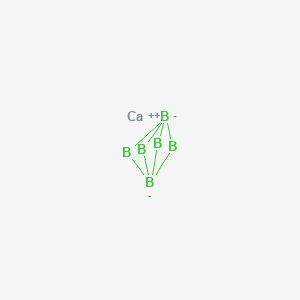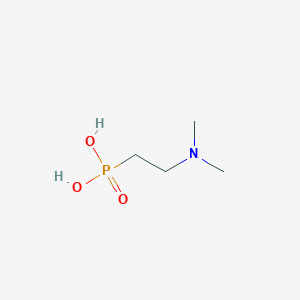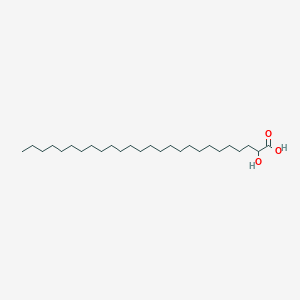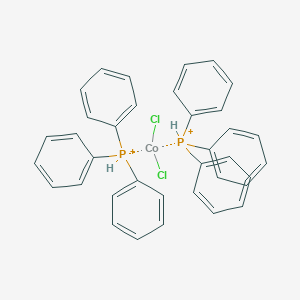
Cobalt(II) phosphide
Übersicht
Beschreibung
Synthesis Analysis
Recent studies have developed various methods for synthesizing cobalt(II) phosphide, including solvothermal techniques and gas-solid reactions. For instance, a one-step, scalable direct gas-solid phosphidation of commercially available cobalt salts has been successfully employed, highlighting the importance of the cobalt precursor's state at reaction temperature on the yield of cobalt phosphides (Sumboja et al., 2018).
Molecular Structure Analysis
The structural diversity of cobalt(II) phosphide is well documented, featuring various dimensional frameworks influenced by synthesis conditions and the presence of ligands. For example, compounds have been synthesized with 1D ladder-like frameworks and 2D layered arrangements, demonstrating the versatility of cobalt(II) phosphide structures (Gaijuan Li et al., 2008).
Chemical Reactions and Properties
Cobalt(II) phosphide exhibits notable catalytic activities, particularly in the hydrogen evolution reaction (HER) and overall water splitting. Its efficiency as a catalyst is attributed to its phase-dependent electrical conductivity and hydrogen atom adsorption energy, which are crucial for its electrocatalytic performance (Yang et al., 2019).
Physical Properties Analysis
The physical properties of cobalt(II) phosphide, such as electrical conductivity and magnetic properties, are significantly influenced by its structural characteristics. For instance, bimetallic cobalt-based phosphide has been shown to exhibit enhanced electrical conductivity and magnetic properties, highlighting the impact of CoPx phase behaviors on these properties (Song et al., 2017).
Chemical Properties Analysis
The chemical reactivity of cobalt(II) phosphide is highlighted by its application in catalytic oxidation and enzymeless bioanalysis, demonstrating its broad utility in chemical transformations and analytical chemistry. For example, cobalt phosphide nanorods have shown efficient catalytic activity for the hydrogen evolution reaction, indicating their potential in hydrogen production (Huang et al., 2014).
Wissenschaftliche Forschungsanwendungen
Electrocatalyst for Hydrogen Evolution Reaction (HER):
- Cobalt phosphide nanorods exhibit efficient catalytic activity for HER, with small overpotentials required in both acidic and basic solutions, indicating their potential in hydrogen production (Huang et al., 2014).
- Nanoporous cobalt phosphide nanowire arrays have been shown to be an efficient 3D hydrogen-evolving cathode over a wide pH range, demonstrating low onset overpotentials and small Tafel slopes (Tian et al., 2014).
Catalysts for Energy Storage Systems:
- Cobalt phosphide-based materials are highlighted as efficient catalysts for hydrogen production and fuel cells, and as electrode materials for batteries (Wang et al., 2017).
- Research has focused on cobalt phosphide's application in lithium-ion batteries (LIBs), particularly in improving the lithiation environment through hierarchical nanostructures (Liang et al., 2019).
Water Splitting and Overall Water Splitting (OWS):
- Cobalt phosphides nanocrystals have been used for overall water splitting, exhibiting high electrocatalytic activity and stability (Yang et al., 2019).
- A study on interconnected hollow cobalt phosphide grown on carbon nanotubes demonstrated their potential as low-cost electrocatalysts for hydrogen evolution reaction, with remarkable electrocatalytic performance and stability (Adam et al., 2018).
Supercapacitors and Hydrogen Evolution Reaction (HER):
- Hollow/porous cobalt sulfide/phosphide based materials have shown promise for supercapacitor storage properties and hydrogen evolution reaction, offering superior specific capacitance and fast charge/discharge rate (Wang et al., 2021).
Electrochemical Energy Storage:
- Cobalt-doped nickel phosphite has been investigated for its pseudocapacitive performance in electrochemical energy storage devices, showing high energy density and excellent cycle performance (Li et al., 2018).
Safety And Hazards
Cobalt(II) phosphide should be handled with care. Avoid dust formation, breathing mist, gas, or vapors. Avoid contacting with skin and eye. Use personal protective equipment. Wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition. Evacuate personnel to safe areas. Keep people away from and upwind of spill/leak .
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
cobalt(2+);phosphorus(3-) | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3Co.2P/q3*+2;2*-3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYHKCTWKZVGLSL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[P-3].[P-3].[Co+2].[Co+2].[Co+2] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
Co3P2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.74711 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cobalt(II) phosphide | |
CAS RN |
12134-02-0 | |
| Record name | Cobalt phosphide (Co2P) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012134020 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Dicobalt phosphide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.031.999 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



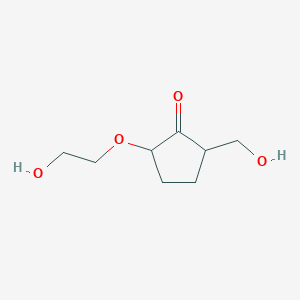

![(1R,4S)-7-(4-methoxyphenyl)bicyclo[2.2.1]hept-2-en-7-ol](/img/structure/B81493.png)

